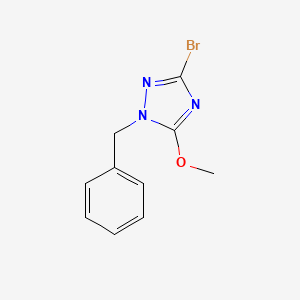![molecular formula C15H19NO B1375755 2-Benzyl-2-azaspiro[4.4]nonan-6-one CAS No. 160746-93-0](/img/structure/B1375755.png)
2-Benzyl-2-azaspiro[4.4]nonan-6-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Benzyl-2-azaspiro[4.4]nonan-6-one involves the phosphine-catalyzed [3+2]-cycloaddition of the 2-methylene {gamma}-lactams . The ylides derived from the ethyl ester, the amide, or the chiral camphor sultam derivative of 2-butynoic acid give directly, or indirectly after reductive cyclization, spiro-heterocyclic products .Molecular Structure Analysis
The molecular structure of 2-Benzyl-2-azaspiro[4.4]nonan-6-one is characterized by a spirocyclic lactam, where one of the rings contains an azabicyclooctane moiety. This unique structure contributes to its interesting chemical properties and potential biological activities.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-2-azaspiro[4.4]nonan-6-one include its molecular formula (C15H19NO) and its classification as a spiro compound . Further details about its melting point, boiling point, density, and other properties may be found in specialized chemical databases .Applications De Recherche Scientifique
-
Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes
- Application : This research focuses on the reactions of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with MsCl/NR3 or PPh3-CBr4 .
- Method : The hydroxyl group is activated towards nucleophilic substitution via reaction with methanesulfonyl chloride or PPh3-CBr4 system .
- Results : Depending on the substituent X, the reaction afforded hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole (2) (for X = O), a mixture of 2 and octahydrocyclopenta[c]azepines (4 – 6) (for X = OBn, OBz), or perhydro-cyclopenta[2,3]azeto[1,2-a]pyrrol (3) (for X = H) derivatives .
-
Functional Metal–Organic Liquids
- Application : This research presents state-of-the-art research on the liquid states of coordination polymers (CPs) and metal–organic frameworks (MOFs) while discussing the fundamental concepts involved in controlling them .
- Method : The study considers the different types of crystal-to-liquid transitions found in CPs and MOFs while extending the interpretation toward other functional metal–organic liquids .
- Results : The potential applications of these materials are highlighted, and an outlook for future opportunities is presented .
-
Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes
- Application : This research focuses on the reactions of these compounds with methanesulfonyl chloride or PPh3-CBr4 .
- Method : The hydroxyl group is activated towards nucleophilic substitution via reaction with methanesulfonyl chloride or PPh3-CBr4 system .
- Results : Depending on the substituent, the reaction afforded various derivatives .
-
Synthesis of 2-Azaspiro[3.4]octane
- Application : This research presents a strategy for the synthesis of 2-azaspiro[3.4]octane .
- Method : Three successful routes for the synthesis were developed .
- Results : One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
-
Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes
- Application : This research focuses on the reactions of these compounds with methanesulfonyl chloride or PPh3-CBr4 .
- Method : The hydroxyl group is activated towards nucleophilic substitution via reaction with methanesulfonyl chloride or PPh3-CBr4 system .
- Results : Depending on the substituent, the reaction afforded various derivatives .
-
Synthesis of 2-Azaspiro[3.4]octane
- Application : This research presents a strategy for the synthesis of 2-azaspiro[3.4]octane .
- Method : Three successful routes for the synthesis were developed .
- Results : One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
Safety And Hazards
Propriétés
IUPAC Name |
2-benzyl-2-azaspiro[4.4]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-7-4-8-15(14)9-10-16(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTIVWOCSUOHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2-azaspiro[4.4]nonan-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



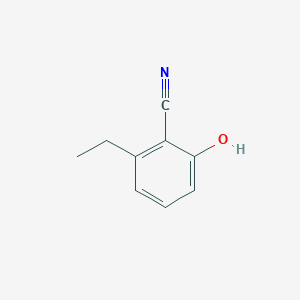
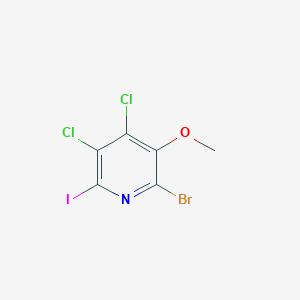
![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)
![6-Benzyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1375681.png)
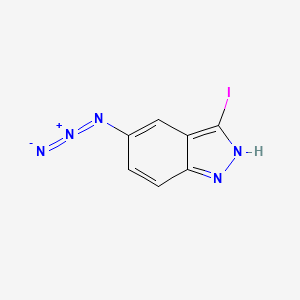

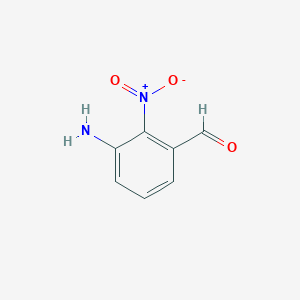
![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)
![7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1375689.png)
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)
